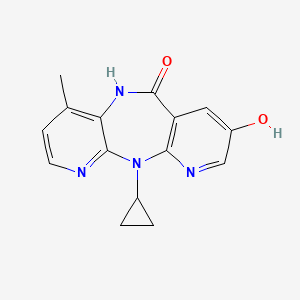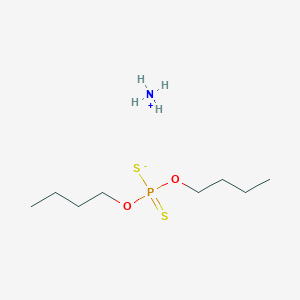
Bis(o-cresyl) m-Cresyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(o-cresyl) m-Cresyl Phosphate is an organophosphate compound with the molecular formula C21H21O4P and a molecular weight of 368.36 g/mol. It is commonly used as a flame retardant and plasticizer in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(o-cresyl) m-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield . The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(o-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphate esters.
Hydrolysis: In the presence of water, it can hydrolyze to form cresol and phosphoric acid.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
Oxidation: Phosphate esters.
Hydrolysis: Cresol and phosphoric acid.
Substitution: Various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Bis(o-cresyl) m-Cresyl Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a biomarker for exposure to organophosphates.
Industry: Widely used as a plasticizer and flame retardant in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate involves its interaction with various molecular targets and pathways. It can inhibit acetylcholinesterase, an enzyme critical for nerve function, leading to neurotoxic effects. Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl Phosphate: Another organophosphate used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: Commonly used in the production of flexible polyurethane foams.
Tricresyl Phosphate: Used as a plasticizer and flame retardant in various applications.
Uniqueness
Bis(o-cresyl) m-Cresyl Phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as both a flame retardant and plasticizer makes it highly versatile in industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(o-cresyl) m-Cresyl Phosphate involves the reaction of o-cresol, m-cresol, and phosphorus oxychloride in the presence of a catalyst.", "Starting Materials": [ "o-cresol", "m-cresol", "phosphorus oxychloride", "catalyst" ], "Reaction": [ "Mix o-cresol, m-cresol, and phosphorus oxychloride in a reaction flask", "Add the catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Maintain the temperature for 4-6 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to hydrolyze the excess phosphorus oxychloride", "Extract the product using an organic solvent", "Purify the product using column chromatography" ] } | |
CAS-Nummer |
77342-17-7 |
Molekularformel |
C₂₁H₂₁O₄P |
Molekulargewicht |
368.36 |
Synonyme |
Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione](/img/structure/B1142737.png)
![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)



